2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
Overview
Description
This typically includes the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including reactants, products, and reaction conditions. Mechanisms may be proposed for these reactions.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, molar mass, and optical activity. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability.Scientific Research Applications
Synthesis and Chemical Properties
- Novel imidazo[1,2-a]pyrimidine compounds, including those with trifluoromethylphenyl groups, are synthesized through various cyclization and aminization reactions. These processes involve the use of catalysts like sodium hydride and reagents like guanidine (J. Liu, 2013).
- Pyrazolopyrimidine derivatives, including those related to the queried compound, have been synthesized and characterized using methods like 1H NMR and IR. These derivatives exhibit significant antibacterial properties (A. Rahmouni et al., 2014).
Antineoplastic Activity
- Benzimidazole condensed ring systems, closely related to the queried compound, have been synthesized and tested for antineoplastic (anti-cancer) activities. Some derivatives show variable degrees of effectiveness against cancer cell lines in vitro (A. Abdel-Hafez, 2007).
Other Applications
- Synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones has been researched, highlighting the chemical versatility and reactivity of such compounds, which are structurally similar to the queried molecule. These substances exhibit different tautomeric forms in solution, indicating complex chemical behavior (V. Jakubkienė et al., 2008).
- Derivatives of pyrimidin-5-ylpropanoic acids, including tetrahydropyrido[2,3-d]pyrimidin-7-ones, have been explored for their antibacterial properties. This research suggests potential therapeutic applications of these compounds (A. A. Harutyunyan et al., 2015).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Future Directions
This could include potential applications of the compound, areas for further research, and any known limitations or challenges.
properties
IUPAC Name |
11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULPGUTXZTYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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